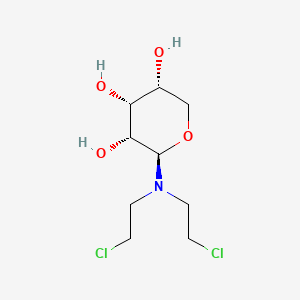
Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-, beta-D-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-, beta-D- is a synthetic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a ribopyranose ring structure with a bis(2-chloroethyl)amino group attached to the 1-deoxy position. The beta-D- configuration indicates the specific stereochemistry of the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-, beta-D- typically involves the following steps:
Starting Material: The synthesis begins with a ribopyranose derivative.
Functional Group Modification: The hydroxyl group at the 1-position is replaced with a bis(2-chloroethyl)amino group through a series of chemical reactions.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-, beta-D- is scaled up using optimized reaction conditions to maximize yield and purity. This involves the use of large-scale reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-, beta-D- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the bis(2-chloroethyl)amino group, leading to different derivatives.
Substitution: The bis(2-chloroethyl)amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-, beta-D- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-, beta-D- exerts its effects involves the interaction of the bis(2-chloroethyl)amino group with molecular targets. This can lead to the formation of covalent bonds with nucleophilic sites on proteins or DNA, potentially disrupting normal cellular functions. The specific pathways involved depend on the context of its use, such as in therapeutic applications or chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-, alpha-D-: Similar structure but different stereochemistry.
Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-, gamma-D-: Another stereoisomer with distinct properties.
Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-, delta-D-: Yet another stereoisomer.
Uniqueness
Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-, beta-D- is unique due to its specific beta-D- configuration, which can influence its reactivity and interactions with other molecules. This stereochemistry can result in different biological activities and chemical properties compared to its alpha-D-, gamma-D-, and delta-D- counterparts.
Eigenschaften
CAS-Nummer |
74427-65-9 |
|---|---|
Molekularformel |
C9H17Cl2NO4 |
Molekulargewicht |
274.14 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-2-[bis(2-chloroethyl)amino]oxane-3,4,5-triol |
InChI |
InChI=1S/C9H17Cl2NO4/c10-1-3-12(4-2-11)9-8(15)7(14)6(13)5-16-9/h6-9,13-15H,1-5H2/t6-,7-,8-,9-/m1/s1 |
InChI-Schlüssel |
FUWBATHSWYDOFQ-FNCVBFRFSA-N |
Isomerische SMILES |
C1[C@H]([C@H]([C@H]([C@@H](O1)N(CCCl)CCCl)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)N(CCCl)CCCl)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B14435609.png)
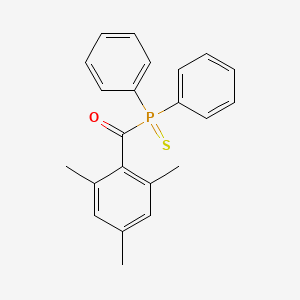
![5-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14435619.png)
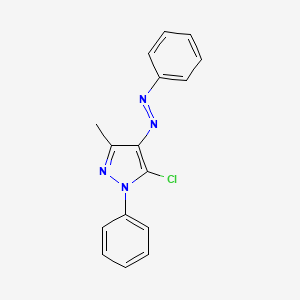

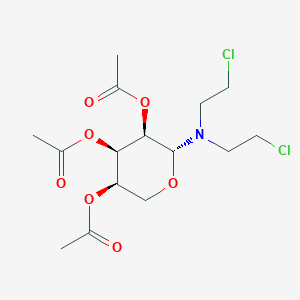
![Methyl [3-chloro-4-(4-propylphenoxy)phenyl]carbamate](/img/structure/B14435651.png)
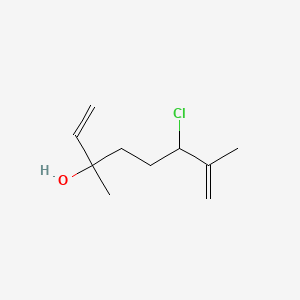
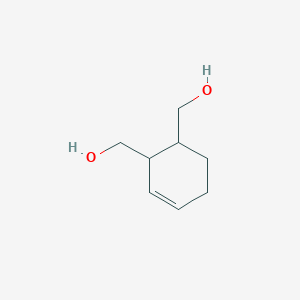
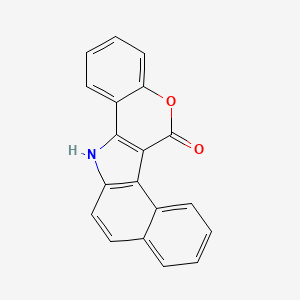
![7-Phenyl-4H-thieno[3,2-d][1,2]diazepine](/img/structure/B14435683.png)
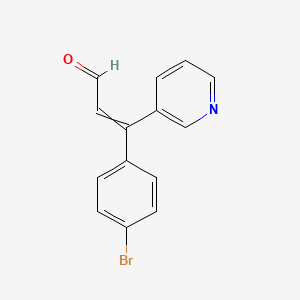
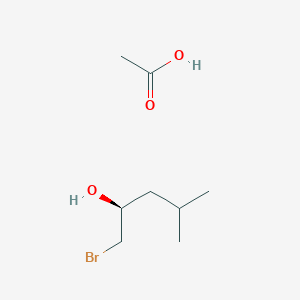
![2,8-Dichloro-5,11-dimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B14435702.png)
